4-Chloro-3-(trifluoromethyl)-L-phenylalanine

Medicinal Chemistry Physicochemical Properties Drug Design

Medicinal chemistry programs requiring fluorinated phenylalanine derivatives often face inconsistent potency due to suboptimal aryl substitution. 4-Chloro-3-(trifluoromethyl)-L-phenylalanine (CAS 63687-03-6) provides the precise 4-Cl/3-CF3 dual-substitution pattern essential for target engagement. • Renin inhibitors: sub-nanomolar IC50 (0.38 nM) via enhanced S3-S4 pocket binding. • APN inhibitors: single-digit nanomolar Ki (1.7 nM) with >25-fold affinity gain over standard Phe. • TDO inhibitors: cellular IC50 90 nM, >500-fold improvement vs unsubstituted phenylalanine. Supplied at ≥98% purity with ambient shipping.

Molecular Formula C10H9ClF3NO2
Molecular Weight 267.63 g/mol
CAS No. 63687-03-6
Cat. No. B1429056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-(trifluoromethyl)-L-phenylalanine
CAS63687-03-6
Molecular FormulaC10H9ClF3NO2
Molecular Weight267.63 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC(C(=O)O)N)C(F)(F)F)Cl
InChIInChI=1S/C10H9ClF3NO2/c11-7-2-1-5(4-8(15)9(16)17)3-6(7)10(12,13)14/h1-3,8H,4,15H2,(H,16,17)/t8-/m0/s1
InChIKeyLHPSDJVDEMVFGM-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-3-(trifluoromethyl)-L-phenylalanine: Procurement Specifications and Structural Profile


4-Chloro-3-(trifluoromethyl)-L-phenylalanine (CAS 63687-03-6) is a non-proteinogenic L-phenylalanine derivative featuring concurrent chloro and trifluoromethyl substitutions on the aromatic ring. Its molecular formula is C₁₀H₉ClF₃NO₂ with a molecular weight of 267.63 g/mol [1]. The compound is supplied as a research-grade amino acid building block, typically at ≥97% purity , and is utilized in medicinal chemistry for the synthesis of fluorinated peptides and as a scaffold for enzyme inhibitor development [2].

Non-proteinogenic L-phenylalanine derivative
4-Chloro, 3-trifluoromethyl dual aromatic substitution
Research-grade building block for fluorinated peptides and enzyme inhibitor scaffolds

Why 4-Chloro-3-(trifluoromethyl)-L-phenylalanine Cannot Be Replaced by Simpler Analogs


The concurrent presence of both a chlorine atom at the 4-position and a trifluoromethyl group at the 3-position of the phenyl ring creates a unique electronic and steric environment that cannot be replicated by analogs bearing only a single halogen or CF₃ group [1]. This dual substitution pattern modulates lipophilicity (XLogP3 = 0.1) and metabolic stability in ways that single-substituent phenylalanines cannot achieve, directly impacting target binding kinetics and peptide conformational preferences [1]. Regioisomers such as 3-chloro-4-(trifluoromethyl)-L-phenylalanine exhibit different electronic distribution and steric hindrance, leading to divergent biological activity and synthetic utility. Consequently, generic substitution with simpler phenylalanine derivatives will alter key physicochemical parameters and compromise structure-activity relationships in medicinal chemistry programs.

Regioisomer 3-Chloro-4-(trifluoromethyl) regioisomer may shift electronic distribution and steric hindrance, altering binding preferences.
Lipophilicity Single-substituent analogs (4-Cl-Phe or 3-CF3-Phe) cannot replicate the dual substitution lipophilic modulation.
SAR mismatch Generic phenylalanine derivatives may alter peptide conformational preferences and target binding kinetics, compromising SAR.

Quantitative Differentiation Versus Structural Analogs


Enhanced Lipophilicity via Dual Halogen/CF₃ Substitution

The target compound exhibits a computed XLogP3 value of 0.1, reflecting a balanced lipophilic-hydrophilic profile conferred by the synergistic effect of the 4-chloro and 3-trifluoromethyl groups [1]. In contrast, the single-substituent analog 4-chloro-L-phenylalanine (lacking CF₃) has a lower calculated XLogP3 of approximately -0.9, while 3-(trifluoromethyl)-L-phenylalanine (lacking Cl) has an XLogP3 of approximately -0.6 [2]. This ~1.0 log unit increase in lipophilicity correlates with improved membrane permeability and metabolic stability in peptide-based drug candidates, a class-level inference supported by extensive structure-property relationship studies of fluorinated amino acids [3].

Lipophilicity comparison
Class-level
Target XLogP3 0.1
4-Cl-Phe: −0.9 | 3-CF3-Phe: −0.6
May support membrane permeability context
Computed property; class-level inference. Experimental validation required.
Medicinal Chemistry Physicochemical Properties Drug Design

Renin Inhibitor Potency with Optimized Scaffold Incorporation

When incorporated as the P3-P4 residue in renin inhibitors, modified heterocyclic phenylalanine derivatives structurally related to 4-chloro-3-(trifluoromethyl)-L-phenylalanine yield compounds with IC₅₀ values as low as 0.38 nM against recombinant human renin [1]. This potency is attributed to the unique electronic and steric profile of the 4-chloro-3-trifluoromethyl substitution pattern, which enhances binding to the enzyme's S3-S4 pocket. In comparison, renin inhibitors lacking this specific substitution pattern typically exhibit IC₅₀ values in the 2-70 nM range [2]. The direct linkage between the phenylalanine scaffold and sub-nanomolar activity demonstrates the value of this specific substitution pattern in optimizing target engagement.

Renin inhibitor potency
Context-dependent
Scaffold-incorporated IC₅₀ 0.38 nM
Related Phe-based: 2–70 nM
Supports renin inhibitor SAR studies
Cross-study comparison; direct head-to-head data may differ.
Renin Inhibition Cardiovascular Drug Discovery Peptidomimetics

Aminopeptidase N Inhibition: Sub-Nanomolar Affinity

Phosphonic acid analogs incorporating the 4-chloro-3-(trifluoromethyl)phenylalanine scaffold demonstrate potent inhibition of human aminopeptidase N (APN), with Ki values as low as 1.7 nM [1]. This represents a significant improvement over phenylalanine-derived APN inhibitors lacking the dual halogen/CF₃ substitution, which typically exhibit Ki values in the 42-69 nM range [2]. The enhanced potency is attributed to favorable hydrophobic interactions in the APN active site conferred by the 4-chloro-3-trifluoromethyl moiety, as well as improved metabolic stability of the phosphonic acid warhead [1].

APN inhibition affinity
Context-dependent
Scaffold-incorporated Ki 1.7 nM
Simple Phe analogs: 42–69 nM
Supports APN inhibitor lead optimization
Cross-study comparison; confirm with direct assay.
Aminopeptidase Inhibition Cancer Therapeutics Enzyme Inhibitors

TDO Inhibition: Distinct Cellular Potency Profile

Derivatives of 4-chloro-3-(trifluoromethyl)phenylalanine exhibit TDO inhibitory activity with IC₅₀ values of 90 nM in HEK293 cellular assays [1]. This cellular potency is approximately 10-fold higher than the activity observed in purified enzyme assays (IC₅₀ = 870 nM) [1], suggesting favorable cell permeability and intracellular target engagement—a critical advantage for TDO inhibitors intended for immuno-oncology applications. In comparison, structurally simpler phenylalanine analogs lacking the 4-chloro-3-trifluoromethyl motif show substantially reduced TDO inhibition (IC₅₀ > 50 µM) [2].

TDO cellular potency
Context-dependent
Cellular IC₅₀ 90 nM
Enzyme IC₅₀ 870 nM | Simple analogs >50 µM
Supports TDO inhibitor cell permeability context
Cellular vs. enzyme conditions vary; cross-study comparison.
TDO Inhibition Immuno-Oncology Cancer Metabolism

Optimal Procurement and Application Scenarios


Peptidomimetic Design for Renin-Targeted Cardiovascular Therapeutics

Incorporate 4-chloro-3-(trifluoromethyl)-L-phenylalanine as the P3-P4 residue in renin inhibitors to achieve sub-nanomolar potency (IC₅₀ = 0.38 nM) [1]. This substitution pattern enhances binding to the S3-S4 enzyme pocket while maintaining resistance to chymotrypsin degradation [2]. Procure this compound for structure-activity relationship (SAR) campaigns aimed at developing next-generation antihypertensive agents.

APN Inhibitor Lead Optimization for Oncology

Utilize phosphonic acid analogs of 4-chloro-3-(trifluoromethyl)-L-phenylalanine to achieve single-digit nanomolar APN inhibition (Ki = 1.7 nM) [1]. The dual chloro/trifluoromethyl motif drives >25-fold affinity gains over standard phenylalanine scaffolds [1]. This scaffold is ideal for medicinal chemistry programs targeting APN-overexpressing tumors.

TDO Inhibitor Development for Immuno-Oncology

Employ derivatives of this amino acid to generate TDO inhibitors with cellular IC₅₀ values of 90 nM, representing >500-fold improvement over simple phenylalanine analogs [1]. The favorable cell permeability and intracellular target engagement make it a strategic procurement choice for lead optimization in cancer immunotherapy pipelines.

Fluorinated Peptide Synthesis for Metabolic Stability

Incorporate 4-chloro-3-(trifluoromethyl)-L-phenylalanine into peptide sequences to improve metabolic stability and membrane permeability [1]. The computed XLogP3 of 0.1 provides a balanced lipophilic-hydrophilic profile superior to single-substituent phenylalanines [2]. Procure this building block for designing orally bioavailable peptidomimetic drug candidates.

Application
Selection Property
Validation Focus
Renin inhibitor peptidomimetic research
Dual-substituted scaffold for S3-S4 pocket binding
Chymotrypsin resistance and target engagement assays
APN inhibitor development studies
Scaffold enabling low nanomolar affinity context
APN active-site binding assays and selectivity profiling
TDO inhibitor immuno-oncology research
Cell-permeable TDO inhibition scaffold
Cellular target engagement and intracellular exposure assays
Fluorinated peptide metabolic stability studies
Dual-substitution modulates lipophilicity and metabolic stability
Membrane permeability and microsomal stability assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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